Eugenitin

Vue d'ensemble

Description

Eugenitin is a chromone derivative, a type of phenolic compound found in cloves. It has also been isolated from the fungal species Cylindrocarpon sp. C.M.I. 127996 . This compound is known for its non-volatile nature and is commonly found in dried flower buds of Syzygium aromaticum L. (Merr.) & L.M. Perry .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Eugenitin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like chromic acid.

Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less documented.

Substitution: this compound can undergo substitution reactions, particularly involving its phenolic hydroxyl group.

Common reagents used in these reactions include chromic acid for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Biochemical Properties and Mechanism of Action

Eugenitin is known for its ability to activate various enzymes, significantly influencing metabolic pathways. Notably, it activates recombinant GH11 endo-xylanase and glucoamylase from Aspergillus niger, enhancing their catalytic activity through specific binding interactions. These interactions primarily involve hydrogen bonding with serine residues and stacking interactions with tryptophan residues in the enzymes .

Key Enzyme Activations

- GH11 Endo-xylanase : Activation by 40% at a concentration of 5 mM.

- Glucoamylase : Modulation observed in metabolic activities.

Pharmacokinetics

Recent studies have established a method for determining this compound levels in biological fluids using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method demonstrated high accuracy and precision, with a calibration curve ranging from 0.5 to 500 ng/mL. The pharmacokinetic profile indicated an absolute bioavailability of 12% following intravenous (5 mg/kg) and oral (20 mg/kg) administration in mice .

Pharmacokinetic Study Results

| Administration Route | Dose (mg/kg) | Bioavailability (%) |

|---|---|---|

| Intravenous | 5 | 12 |

| Oral | 20 | 12 |

Applications in Scientific Research

This compound's unique properties make it valuable across several scientific domains:

- Chemistry : Used as a reference compound in chromatographic studies and for synthesizing other chromone derivatives.

- Biology : Its enzyme activation capabilities are leveraged in metabolic pathway studies.

- Medicine : Investigated for pharmacokinetic applications, providing insights into its bioavailability and therapeutic potential.

- Industry : Its role in enzyme catalysis positions it as a critical component in various industrial processes involving enzymatic reactions .

Case Studies

- Enzyme Activation Study : A study demonstrated that this compound significantly enhanced the activity of glucoamylase, suggesting potential applications in biotechnological processes aimed at carbohydrate metabolism.

- Pharmacokinetic Assessment : The UPLC-MS/MS method developed for this compound quantification provided essential data for understanding its distribution and metabolism, laying the groundwork for future pharmacological studies .

- Industrial Application Investigation : Research indicates that this compound can be utilized in industrial enzyme catalysis processes, enhancing efficiency and product yield due to its specific enzyme activation capabilities.

Mécanisme D'action

The mechanism by which eugenitin exerts its effects involves its interaction with specific enzymes. For instance, it activates recombinant GH 11 endoxylanase and Aspergillus niger glucoamylase by binding to these enzymes and enhancing their catalytic activity . The molecular targets include the active sites of these enzymes, and the pathways involved are related to carbohydrate metabolism.

Comparaison Avec Des Composés Similaires

Eugenitin is unique among chromone derivatives due to its specific activation of certain enzymes. Similar compounds include:

Isoeugenin: Another chromone derivative with anti-inflammatory properties.

Ferulic Acid: A phenolic compound with antioxidant properties.

p-Coumaric Acid: Known for its role in plant metabolism and antioxidant activity.

Caffeic Acid: Another phenolic compound with various biological activities.

This compound stands out due to its specific enzyme activation properties, which are not as prominent in the similar compounds listed above.

Activité Biologique

Eugenitin is a polyketide compound isolated from the fungus Mycoleptodiscus indicus, known for its diverse biological activities, particularly its antileishmanial properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Source

This compound is structurally related to eugenol, a well-known compound derived from clove oil. Its chemical formula is C₁₅H₁₄O₃, and it exhibits a complex structure that contributes to its biological properties.

Biological Activities

This compound has been studied for various biological activities, which are summarized in the following sections.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against several pathogens:

- Leishmania major : this compound exhibits potent inhibitory activity with an LD50 of 39.9 μM, indicating its potential as an antileishmanial agent .

- Bacterial Inhibition : Similar to eugenol, this compound can inhibit the growth of various bacteria by disrupting their cellular functions. Studies suggest that it may interfere with biofilm formation and reduce the viability of biofilm-associated cells .

Anticancer Properties

Research indicates that this compound may possess anticancer effects:

- Cytotoxicity : this compound shows low cytotoxicity against several human cancer cell lines, with an IC50 greater than 131 μM .

- Mechanism of Action : It may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : this compound has been shown to enhance the activity of endo-xylanase GH11, which suggests a role in modifying enzymatic processes .

- Reactive Oxygen Species (ROS) Production : Similar to eugenol, this compound may induce ROS production, leading to oxidative stress in microbial cells and contributing to its antimicrobial effects .

- Biofilm Disruption : this compound appears to inhibit biofilm formation by affecting gene expression related to virulence factors in bacteria .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicine:

- Antileishmanial Activity : A study reported that this compound effectively inhibits Leishmania major, showcasing its potential for treating leishmaniasis .

- Enzyme Activation Studies : Research demonstrated that this compound could activate endo-xylanase enzymes, suggesting its utility in biotechnological applications .

- Antimicrobial Efficacy : Comparative studies indicated that this compound's antimicrobial efficacy is comparable to other known compounds, making it a candidate for further investigation in antimicrobial therapies .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

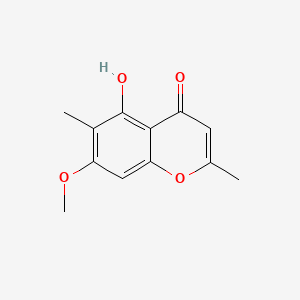

5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-6-4-8(13)11-10(16-6)5-9(15-3)7(2)12(11)14/h4-5,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTSAUBIQAKKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197376 | |

| Record name | Eugenitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eugenitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-12-6 | |

| Record name | Eugenitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugenitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eugenitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eugenitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 °C | |

| Record name | Eugenitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.